3-Methylisoxazole-5-carboxaMide

Overview

Description

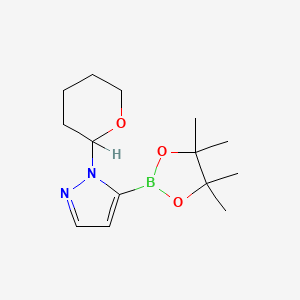

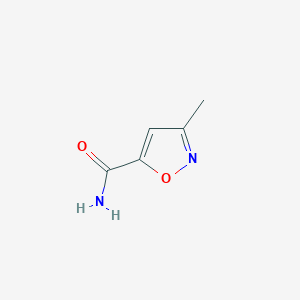

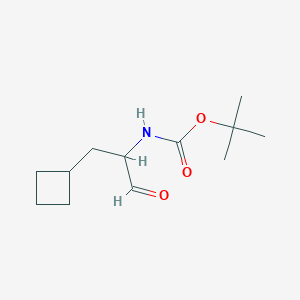

3-Methylisoxazole-5-carboxaMide is a compound that belongs to the class of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of 3-Methylisoxazole-5-carboxaMide consists of a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom . The empirical formula is C5H6N2O2, and the molecular weight is 126.11 .Chemical Reactions Analysis

The chemical reactions involving 3-Methylisoxazole-5-carboxaMide often involve the acetoxylation of the primary γ-C (sp3)–H bonds in the amino acids Val, Thr, and Ile . The γ-acetoxylated α-amino acid derivatives could be easily converted to γ-mercapto amino acids .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

3-Methylisoxazole-5-carboxamide: is a compound of interest in drug discovery due to its isoxazole ring, a five-membered heterocyclic moiety that is a common feature in many commercially available drugs . This structure is significant for medicinal chemists as it allows for the expansion of drug-like chemical space and the ability to bind to biological targets based on chemical diversity .

Anticancer Drug Design

Isoxazole-amide analogues, including those related to 3-Methylisoxazole-5-carboxamide , have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . These compounds have shown promise in anticancer activity, indicating the potential of 3-Methylisoxazole-5-carboxamide in this field.

Antibacterial Activity

Derivatives of 3-Methylisoxazole-5-carboxamide have been investigated for their antibacterial activity, showing significant effects against bacteria like Mycobacterium tuberculosis and Escherichia coli . This suggests its potential application in developing new antibacterial agents.

Nanocatalysis

In the realm of nanocatalysis, 3-Methylisoxazole-5-carboxamide and its derivatives can be used to develop metal-free synthetic routes for the synthesis of isoxazoles . This is particularly important in creating eco-friendly synthetic strategies and reducing the drawbacks associated with metal-catalyzed reactions.

Antitubercular Agents

Research has been conducted to create new molecular frameworks using the isoxazole moiety for antitubercular activity . 3-Methylisoxazole-5-carboxamide derivatives have shown encouraging results in this area, which could lead to the development of new treatments for tuberculosis.

Immune Function Regulation

Isoxazole derivatives, including those related to 3-Methylisoxazole-5-carboxamide , have been studied for their immunoregulatory properties . They have been classified into categories such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds, which could be beneficial in treating various immune-related conditions.

Eco-Friendly Synthetic Strategies

The compound is also significant in the development of eco-friendly synthetic strategies for creating functionalized heterocyclic scaffolds . This is crucial for expanding the available drug-like chemical space and accelerating the drug discovery process.

Mechanism of Action

Target of Action

These compounds bind to biological targets based on their chemical diversity .

Mode of Action

It’s known that isoxazole derivatives interact with their targets, leading to various changes . More research is needed to elucidate the specific interactions of 3-Methylisoxazole-5-carboxamide with its targets.

Biochemical Pathways

Isoxazole derivatives are known to have significant biological interests

Pharmacokinetics

The safety profile of similar compounds has been tested against vero and hepg2 cell lines .

Result of Action

Some isoxazole-carboxamide derivatives have shown significant antitubercular activity . For instance, compounds 10 and 14 showed significant antitubercular activity with MIC of 3.125 µM .

Action Environment

It’s known that environmental factors can contribute to the development of different types of diseases

Safety and Hazards

Future Directions

The future directions in the research of 3-Methylisoxazole-5-carboxaMide and other isoxazole derivatives involve the development of new eco-friendly synthetic strategies . There is also a need for the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

properties

IUPAC Name |

3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)9-7-3/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHCFPWSEIVWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543849 | |

| Record name | 3-Methyl-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38955-11-2 | |

| Record name | 3-Methyl-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The research focuses on developing a novel one-pot synthesis method for 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. The researchers successfully synthesized six different 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. [] The study highlights the use of readily available starting materials like 3-methylisoxazole-5-carboxylic acid, thionyl chloride, and various amines or pyrazoles. Interestingly, the synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles resulted in a mixture of 1,3- and 1,5-isomers, indicating the influence of substituents on the pyrazole ring on isomeric ratios. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)

![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)

![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)